molecular formula C18H16ClNOS B11700299 3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11700299
M. Wt: 329.8 g/mol
InChI Key: RYGJSOVWSZRFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with a complex structure. It features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro group and a carboxamide group. The compound also contains a 2,4,6-trimethylphenyl group, which adds to its steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiophene core, followed by the introduction of the chloro group and the carboxamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular responses. The exact pathways involved depend on the context of its use and the specific biological systems being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4,6-trimethylphenyl)propanamide
  • 3-chloro-N-(2,4,6-trimethylphenyl)methyl]aniline

Uniqueness

Compared to similar compounds, 3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are crucial, such as in the design of new pharmaceuticals or advanced materials.

Properties

Molecular Formula

C18H16ClNOS

Molecular Weight

329.8 g/mol

IUPAC Name

3-chloro-N-(2,4,6-trimethylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H16ClNOS/c1-10-8-11(2)16(12(3)9-10)20-18(21)17-15(19)13-6-4-5-7-14(13)22-17/h4-9H,1-3H3,(H,20,21)

InChI Key

RYGJSOVWSZRFDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Origin of Product

United States

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